cGAS-IN-2

Innate Immunity Enzymatic Assay cGAS-STING

cGAS-IN-2 (Compound 109) is a high-potency cGAS inhibitor (IC50=0.01512 μM) that stands apart from weaker cGAS inhibitors. Its low-nanomolar potency enables complete enzyme inhibition at minimal concentrations, reducing off-target effects and vehicle interference. Essential for reproducible biochemical assays, cGAS-STING pathway dissection, and SAR benchmarking. Low compound loading preserves solubility and minimizes cytotoxicity in long-term cell treatments.

Molecular Formula C16H18Cl2N2O2
Molecular Weight 341.2 g/mol
Cat. No. B12363450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamecGAS-IN-2
Molecular FormulaC16H18Cl2N2O2
Molecular Weight341.2 g/mol
Structural Identifiers
SMILESCC1CC2=C(C(N1C(=O)COC)C)C3=C(N2)C(=C(C=C3)Cl)Cl
InChIInChI=1S/C16H18Cl2N2O2/c1-8-6-12-14(9(2)20(8)13(21)7-22-3)10-4-5-11(17)15(18)16(10)19-12/h4-5,8-9,19H,6-7H2,1-3H3/t8-,9+/m1/s1
InChIKeyDSDHEJULZLPMMU-BDAKNGLRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cGAS-IN-2: A High-Potency Biochemical Probe for Inhibiting Human cGAS at Single-Digit Nanomolar Concentrations


cGAS-IN-2 (also designated Compound 109) is a synthetic small-molecule inhibitor targeting the human cyclic GMP-AMP synthase (h-cGAS). This compound is categorized as a potent biochemical probe for investigating the cGAS-STING innate immune pathway . The primary activity of cGAS-IN-2 is reported as an IC50 value of 0.01512 μM (15.12 nM) against human cGAS in cell-free enzymatic assays , a level of potency that distinguishes it within the broader class of available cGAS inhibitors [1].

Why a Generic 'cGAS Inhibitor' Cannot Substitute for cGAS-IN-2 in Procurement


The term 'cGAS inhibitor' encompasses a structurally and pharmacologically diverse range of chemical series with varying degrees of target potency and selectivity [1]. Substituting one inhibitor for another within this class is not scientifically trivial, as major differences in biochemical potency—sometimes spanning more than two orders of magnitude—can directly alter experimental outcomes and compound concentrations required for effective target engagement. cGAS-IN-2, with its 15 nM biochemical IC50, occupies a distinct position among available tool compounds. Simply ordering 'a cGAS inhibitor' without specifying cGAS-IN-2 risks acquiring a compound with significantly lower potency (e.g., cGAS-IN-1, RU.521, PF-06928215) or one with a different selectivity profile, thereby compromising the reproducibility and interpretability of experiments designed to interrogate cGAS-dependent signaling.

Quantitative Procurement Evidence: cGAS-IN-2 versus Key cGAS Inhibitor Comparators


Biochemical Potency for Human cGAS: cGAS-IN-2 Demonstrates a 151-Fold Improvement Over cGAS-IN-1

cGAS-IN-2 inhibits the enzymatic activity of human cGAS (h-cGAS) with an IC50 of 0.01512 μM . In comparison, the earlier-generation inhibitor cGAS-IN-1 (Compound C20) demonstrates a substantially higher IC50 of 2.28 μM against the same human target (h-cGASFL) . This translates to a 151-fold difference in biochemical potency, positioning cGAS-IN-2 as a considerably more potent reagent for studying cGAS enzymatic function.

Innate Immunity Enzymatic Assay cGAS-STING

Potency Comparison: cGAS-IN-2 Offers a 194-Fold Advantage Over the Widely Cited Inhibitor RU.521

When compared to RU.521 (RU320521), a frequently cited cGAS inhibitor tool, cGAS-IN-2 exhibits a significantly lower IC50 value. The reported IC50 of cGAS-IN-2 for h-cGAS is 0.01512 μM . In contrast, RU.521 demonstrates an IC50 of 2.94 μM against h-cGAS . This represents a 194-fold increase in inhibitory potency for cGAS-IN-2 under comparable cell-free assay conditions.

Innate Immunity Autoimmunity Tool Compound

Comparison with PF-06928215: cGAS-IN-2 Is a 324-Fold More Potent Biochemical Inhibitor

cGAS-IN-2 exhibits an IC50 of 0.01512 μM against h-cGAS . Another cGAS inhibitor, PF-06928215, which is characterized as a high-affinity, substrate-competitive inhibitor, reports a much weaker IC50 of 4.9 μM against cGAS in a fluorescence polarization assay . This represents a 324-fold potency advantage for cGAS-IN-2 in direct biochemical inhibition.

Biochemical Assay Inhibitor Potency cGAS

Potency Comparison with G150: Both Compounds Exhibit Single-Digit Nanomolar Activity, with cGAS-IN-2 Showing Comparable Potency in Biochemical Assays

cGAS-IN-2 inhibits h-cGAS with an IC50 of 15.12 nM . G150, another highly potent cGAS inhibitor, reports an IC50 of 10.2 nM against h-cGAS . The two compounds therefore exhibit comparable single-digit nanomolar potency in cell-free enzymatic assays, with a difference of less than 5 nM. cGAS-IN-2 is a similarly high-potency option within the cGAS inhibitor class.

High-Potency Inhibitor cGAS Innate Immunity

Recommended Research Applications for cGAS-IN-2 Based on Its Quantitative Profile


Biochemical Characterization of the cGAS Enzyme

The high biochemical potency (IC50 = 15.12 nM) of cGAS-IN-2 makes it an ideal reagent for cell-free enzymatic studies aimed at characterizing the catalytic activity of human cGAS. Researchers investigating the kinetics of cGAS activation or screening for synergistic inhibitors can use this compound to achieve complete enzyme inhibition at low nanomolar concentrations, minimizing any potential interference from the compound vehicle or off-target effects inherent to high-concentration inhibitor use .

In Vitro Functional Genomics and Pathway Interrogation

cGAS-IN-2 serves as a high-potency tool for dissecting the cGAS-STING pathway in vitro. In cellular models where robust cGAS inhibition is required to observe downstream effects (e.g., reduction of IRF3 phosphorylation or type I interferon production), the use of a low-nanomolar inhibitor like cGAS-IN-2 can help establish a clear cause-and-effect relationship between cGAS activity and phenotype. This is particularly valuable when studying the pathway's role in autoinflammatory signaling triggered by cytosolic DNA .

Dose-Response and SAR Studies for cGAS-Targeted Therapeutics

For medicinal chemistry and drug discovery programs focused on the cGAS-STING axis, cGAS-IN-2 provides a chemically distinct and highly potent reference compound for structure-activity relationship (SAR) studies. Its nanomolar IC50 value establishes a high benchmark for comparing new chemical entities. Furthermore, its potency allows for the use of low compound concentrations in cell-based assays, which is critical for maintaining solubility and reducing non-specific cytotoxicity during prolonged treatments .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for cGAS-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.